![molecular formula C11H18N4O3S B7510880 N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B7510880.png)
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide, commonly known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a highly selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a member of the vanilloid receptor family that is involved in the perception of pain and heat. The purpose of
Scientific Research Applications
MPPC has been studied for its potential applications in a variety of scientific research fields, including pain management, neurobiology, and drug discovery. As a N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonist, MPPC has been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. This makes MPPC a promising candidate for the development of novel pain medications. Moreover, MPPC has also been studied for its potential applications in neurobiology, as N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are expressed in various regions of the brain and are involved in the modulation of synaptic transmission. Finally, MPPC has been used as a tool compound in drug discovery, as it can be used to screen for novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists.
Mechanism of Action
MPPC acts as a highly selective and potent antagonist of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels are activated by various stimuli, including capsaicin, heat, and protons. Upon activation, N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the perception of pain or heat. MPPC inhibits the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels by binding to a specific site on the channel and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects, primarily related to its inhibition of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. In vitro studies have demonstrated that MPPC can inhibit the release of neurotransmitters from sensory neurons, which is thought to be responsible for its analgesic effects. Moreover, MPPC has also been shown to inhibit the activation of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in the brain, which suggests that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Moreover, MPPC has been extensively studied and characterized, which makes it a reliable tool compound for use in drug discovery and other research applications. However, MPPC also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on MPPC, including the development of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved pharmacokinetic properties and the investigation of the role of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels in neurological disorders. Moreover, MPPC may also have potential applications in the treatment of other conditions, such as inflammation and cancer, which are known to be mediated by N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Finally, the development of new methods for the synthesis of MPPC and related compounds may also lead to the discovery of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved properties.
Synthesis Methods
The synthesis of MPPC involves the reaction of 1-methylpiperidine-3-carboxylic acid with 1-methyl-4-pyrazolecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methylsulfonyl chloride to obtain MPPC. The overall yield of the synthesis process is reported to be around 50%.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-8-10(6-12-14)13-11(16)9-4-3-5-15(7-9)19(2,17)18/h6,8-9H,3-5,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVCRHXVILUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide |
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